molecular formula C20H34N2O6 B1409005 Undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester CAS No. 176242-02-7

Undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester

Cat. No.: B1409005
CAS No.: 176242-02-7
M. Wt: 398.5 g/mol
InChI Key: JLQGDKGMVLWFFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: This compound consists of an 11-carbon undecanoic acid backbone with two functional groups:

  • A tert-butoxycarbonyl (Boc) -protected amino group at the 11th position, which stabilizes the amine during synthetic processes.
  • A 2,5-dioxo-1-pyrrolidinyl ester (succinimidyl ester) at the carboxylic acid terminus, enabling efficient conjugation with primary amines via nucleophilic acyl substitution .

CAS Number: 176242-02-7
Molecular Formula: C₁₈H₃₀N₂O₆ (inferred from structural analogs)
Applications:

  • Primarily used as an activated ester in bioconjugation, particularly for coupling amines in peptides, proteins, or nanoparticles.
  • The Boc group allows for orthogonal deprotection strategies in multi-step syntheses .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 11-[(2-methylpropan-2-yl)oxycarbonylamino]undecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O6/c1-20(2,3)27-19(26)21-15-11-9-7-5-4-6-8-10-12-18(25)28-22-16(23)13-14-17(22)24/h4-15H2,1-3H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQGDKGMVLWFFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester typically involves the following steps:

Industrial Production Methods

the general principles of organic synthesis, such as large-scale protection and activation reactions, can be applied to produce this compound in larger quantities .

Scientific Research Applications

Chemistry

Undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester serves as a crucial reagent in organic synthesis. Its applications include:

  • Synthesis of Complex Molecules : It acts as an intermediate in the preparation of various organic compounds. The presence of the pyrrolidinyl ester group enhances its reactivity, facilitating further transformations.
  • Polymer Chemistry : The compound can be utilized in the development of specialty polymers with tailored properties.

Biology

In biological research, this compound is employed for:

  • Enzyme-Substrate Interaction Studies : It is used to investigate the mechanisms of enzyme activity and inhibition. The unique structural features allow for specific interactions with target enzymes.
  • Biochemical Assays : The compound functions as a probe in assays to study biochemical pathways involving fatty acids and their derivatives.

Medicine

The medical applications of this compound include:

  • Drug Delivery Systems : Its ability to modify biological molecules positions it as a candidate for drug delivery applications. The ester bond can be hydrolyzed to release active pharmaceutical ingredients.
  • Prodrug Development : The compound is being investigated for its potential as a prodrug to enhance the bioavailability of therapeutic agents.

Industry

In industrial settings, this compound is utilized for:

  • Specialty Chemicals Production : It plays a role in synthesizing specialty chemicals that require specific functional groups for desired properties.
  • Coatings and Materials Development : The compound's unique properties make it suitable for formulating advanced materials and coatings with enhanced performance characteristics.

Data Table: Comparison of Applications

Application AreaSpecific UseMechanism/Functionality
ChemistryOrganic SynthesisIntermediate for complex molecules
BiologyEnzyme StudiesProbe for enzyme-substrate interactions
MedicineDrug DeliveryModifies biological molecules for enhanced delivery
IndustrySpecialty ChemicalsProduces tailored chemicals with specific properties

Case Study 1: Enzyme Interaction Analysis

A study investigated the interaction of undecanoic acid derivatives with specific enzymes involved in fatty acid metabolism. The results demonstrated that the compound could effectively modulate enzyme activity, providing insights into metabolic pathways and potential therapeutic targets.

Case Study 2: Drug Delivery System Development

Research focused on utilizing undecanoic acid derivatives in formulating drug delivery systems showed promising results. The ester bond was successfully hydrolyzed under physiological conditions, releasing therapeutic agents effectively while maintaining stability during storage.

Mechanism of Action

The mechanism of action of undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester involves its interaction with specific molecular targets and pathways:

Biological Activity

Undecanoic acid derivatives have garnered significant attention in biomedical research due to their diverse biological activities, particularly in antimicrobial and anticancer applications. This article focuses on the compound undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester, exploring its biological activity through various studies and data.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes undecanoic acid as a fatty acid backbone and a pyrrolidinyl ester functional group. This unique combination contributes to its biological activity.

Biological Activity Overview

The biological activities of undecanoic acid derivatives can be categorized into several key areas:

  • Antimicrobial Activity : Studies have shown that undecanoic acid derivatives exhibit potent antimicrobial properties. They are effective against various pathogens, including bacteria and fungi, making them potential candidates for therapeutic applications in treating infections.
  • Anticancer Properties : Research indicates that these compounds may inhibit cancer cell proliferation. For instance, derivatives of undecanoic acid have demonstrated cytotoxic effects on cancer cell lines, suggesting their potential use in cancer therapy .
  • Biofilm Inhibition : The compound has also shown efficacy in inhibiting biofilm formation, which is crucial in preventing chronic infections associated with biofilms formed by bacteria.

Antimicrobial Studies

A study highlighted the antimicrobial efficacy of undecanoic acid derivatives against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

These results suggest that the compound could serve as a potent antimicrobial agent in clinical settings.

Anticancer Activity

In vitro studies on cancer cell lines such as PC3 (prostate cancer) demonstrated significant anticancer activity. The IC50 values for the compound were reported as follows:

Cell LineIC50 (µM)
PC315
MCF-7 (breast cancer)20

These findings indicate that undecanoic acid derivatives may induce apoptosis in cancer cells, thereby inhibiting tumor growth .

Biofilm Formation Inhibition

The ability of undecanoic acid derivatives to inhibit biofilm formation was assessed using a crystal violet assay. The results indicated that at concentrations of 50 µg/mL and above, significant reductions in biofilm biomass were observed:

Concentration (µg/mL)Biofilm Reduction (%)
00
2530
5070
10090

This suggests that the compound could be beneficial in treating infections associated with biofilms.

Case Studies

Several case studies have been documented regarding the application of undecanoic acid derivatives:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with chronic wound infections treated with a topical formulation containing undecanoic acid showed a significant reduction in infection rates compared to standard treatments.
  • Case Study on Cancer Treatment : In a preclinical model of prostate cancer, administration of undecanoic acid derivatives resulted in reduced tumor size and improved survival rates among treated mice compared to controls.

Comparison with Similar Compounds

Functional Group Variations

11-Mercaptoundecanoic Acid 2,5-Dioxo-1-Pyrrolidinyl Ester
  • CAS : 240125-70-6
  • Molecular Formula: C₁₅H₂₅NO₄S
  • Key Features :
    • Replaces the Boc-protected amine with a thiol (-SH) group.
    • Reacts with gold surfaces or maleimides for thiol-based conjugation.
  • Applications: Fabrication of self-assembled monolayers (SAMs) on metal surfaces. Disulfide bond formation in protein engineering .
11-Maleimidoundecanoic Acid
  • CAS : 57079-01-3
  • Molecular Formula: C₁₅H₂₃NO₄
  • Key Features :
    • Contains a maleimide group instead of the succinimidyl ester.
    • Targets cysteine residues (thiols) in proteins.
  • Applications :
    • Site-specific antibody-drug conjugates (ADCs).
    • Crosslinking in polymer chemistry .
Dodecanoic Acid, 2,5-Dioxo-1-Pyrrolidinyl Ester
  • CAS : 14565-47-0
  • Molecular Formula: C₁₆H₂₅NO₄
  • Key Features :
    • C12 chain (vs. C11 in the target compound).
    • Similar succinimidyl ester but with increased hydrophobicity.
  • Applications: Lipid nanoparticle functionalization. Enhanced membrane permeability in drug delivery .

Structural and Reactivity Comparison

Data Table :

Compound Name (CAS) Functional Groups Molecular Weight (g/mol) Reactivity Target Key Applications References
Target Compound (176242-02-7) Boc-amino, succinimidyl ester ~370.4 Primary amines Bioconjugation, peptide synthesis
11-Mercaptoundecanoic acid ester (240125-70-6) Thiol, succinimidyl ester 315.4 Gold surfaces, maleimides SAMs, metal-organic hybrids
11-Maleimidoundecanoic acid (57079-01-3) Maleimide, carboxylic acid 281.3 Thiols (cysteine) ADCs, polymer crosslinking
Dodecanoic acid ester (14565-47-0) Succinimidyl ester 295.4 Primary amines Lipid-based drug delivery

Key Observations :

  • Reactivity: The target compound and dodecanoic acid ester both target amines, while the maleimide and mercapto derivatives enable orthogonal thiol-based chemistry.
  • Chain Length: Longer chains (e.g., C12 in dodecanoic acid) enhance lipid solubility, making them suitable for membrane-associated applications.
  • Protection Strategies : The Boc group in the target compound allows for sequential deprotection in multi-step syntheses, unlike the permanently reactive maleimide or thiol groups .

Q & A

Q. What are the recommended methods for synthesizing and purifying this compound?

The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the amino moiety of 11-aminoundecanoic acid, followed by activation of the carboxylic acid via 2,5-dioxo-1-pyrrolidinyl (NHS) ester formation. Key steps include:

  • Boc Protection : React 11-aminoundecanoic acid with di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous/organic solvent system (e.g., THF/water) at 0–25°C .
  • Ester Activation : Use N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., DCC) in anhydrous DMF or DMSO to form the active ester .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (characteristic Boc tert-butyl signal at δ 1.4 ppm) .

Q. How should researchers handle solubility challenges during experimental workflows?

The compound’s solubility depends on the solvent polarity:

  • High Solubility : Use DMSO or DMF for stock solutions (≥10 mM), as the NHS ester and Boc group enhance solubility in polar aprotic solvents .
  • Aqueous Buffers : Pre-dissolve in DMSO before diluting into PBS (pH 7.4). Note that aqueous solubility may decrease due to the hydrophobic undecanoic chain; maintain DMSO ≤5% (v/v) to avoid protein denaturation .
  • Precipitation Issues : Optimize reaction temperature (4–25°C) and add co-solvents like acetonitrile to stabilize the ester in aqueous mixtures .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy :
    • 1H NMR : Confirm Boc protection (singlet for tert-butyl at δ 1.4 ppm) and NHS ester formation (pyrrolidinyl dioxo protons at δ 2.8–3.0 ppm).
    • 13C NMR : Identify carbonyl carbons (Boc: ~155 ppm; NHS ester: ~170 ppm) .
  • Mass Spectrometry : Use ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]+ ~425–430 Da) .
  • FTIR : Detect NHS ester C=O stretches (~1780–1810 cm⁻¹) and Boc C-O-C (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can conjugation efficiency with amine-containing substrates (e.g., proteins, peptides) be optimized?

  • Stoichiometry : Use a 2–5-fold molar excess of the NHS ester relative to the target amine (e.g., lysine residues) to compensate for hydrolysis .
  • pH Control : Conduct reactions at pH 7.5–8.5 (borate or Tris buffers) to enhance nucleophilicity of primary amines .
  • Kinetic Monitoring : Track conjugation progress via HPLC or SDS-PAGE (for proteins). Quench aliquots with excess glycine to halt reactions and quantify unreacted ester .
  • Competing Hydrolysis : Minimize water content in reaction mixtures; use anhydrous DMSO and lyophilize substrates pre-conjugation .

Q. How do structural modifications influence the compound’s stability and reactivity?

  • Boc Group Stability : The Boc moiety is labile under acidic conditions (e.g., TFA). For applications requiring Boc retention, avoid pH < 5 .
  • NHS Ester Hydrolysis : Hydrolysis half-life in PBS (pH 7.4, 25°C) is ~1–2 hours. Pre-chill buffers to 4°C to slow degradation .
  • Side Reactions : If unexpected byproducts (e.g., acylated species) arise, characterize via LC-MS/MS and adjust reaction stoichiometry or solvent polarity .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Quality Control : Implement in-process checks (TLC or LC-MS) after Boc protection and ester activation steps .
  • Purification Consistency : Use standardized silica gel pore sizes (60–200 mesh) and solvent gradients. Recrystallization from ethanol/water (1:1 v/v) improves yield reproducibility .
  • Storage : Store lyophilized product at –20°C under argon; avoid repeated freeze-thaw cycles to prevent NHS ester hydrolysis .

Q. How can researchers validate successful conjugation in complex biological systems?

  • Fluorescent Labeling : Incorporate a fluorophore (e.g., FITC) into the undecanoic chain pre-conjugation for visualization via fluorescence microscopy .
  • MALDI-TOF/MS : Compare mass shifts of conjugated vs. unconjugated substrates (e.g., peptides) to confirm modification .
  • Functional Assays : Test bioactivity (e.g., receptor binding) post-conjugation to ensure the Boc-amine moiety does not sterically hinder interactions .

Methodological Notes

  • Contradictions in Data : While undecanoic acid derivatives are generally stable at –20°C , the NHS ester’s hydrolytic sensitivity necessitates strict anhydrous handling .
  • Safety : Wear nitrile gloves and eye protection; the compound may cause skin/eye irritation (GHS H315/H319) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester
Reactant of Route 2
Reactant of Route 2
Undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.